Selective Antiproliferative Activity of Epoxide-Phenanthroline Silver(I) Complex
In a direct head-to-head comparison, the silver(I) complex [Ag(CF₃COO)(5,6-epoxy-1,10-phen)]₂ (Ag2), bearing the epoxide-functionalized 5,6-epoxy-5,6-dihydro-1,10-phenanthroline ligand, demonstrated significant antiproliferative activity against human breast cancer MDA-MB-231 cells, whereas the analogous complex [Ag(1,10-phen)₂]CF₃COO·H₂O (Ag1), using unfunctionalized 1,10-phenanthroline, did not show comparable antiproliferative effects [1]. The epoxide group was explicitly identified as the structural feature responsible for the additional anticancer activity [1]. Both complexes retained anti-Candida activity with minimal inhibitory concentrations (MICs) between 0.9 and 12.5 µM across four Candida species, indicating that the epoxide function adds anticancer selectivity without abolishing antifungal potency [1]. The dinuclear Ag2 complex also exhibited a short Ag···Ag contact of 2.963 Å in its crystal structure, a feature not present in the mononuclear Ag1 complex [1].
| Evidence Dimension | Antiproliferative activity (breast cancer MDA-MB-231 cells) conferred by epoxide ligand vs. unfunctionalized phenanthroline ligand |
|---|---|
| Target Compound Data | Ag2 ([Ag(CF₃COO)(5,6-epoxy-1,10-phen)]₂): significant antiproliferative activity against MDA-MB-231; MIC 0.9–12.5 µM vs. Candida spp. |
| Comparator Or Baseline | Ag1 ([Ag(1,10-phen)₂]CF₃COO·H₂O): no significant antiproliferative activity; MIC 0.9–12.5 µM vs. Candida spp. |
| Quantified Difference | Epoxide-functionalized complex gains selective anticancer activity absent in the non-epoxidized analog; antifungal MIC values comparable (0.9–12.5 µM for both) |
| Conditions | In vitro MTT assay against MDA-MB-231, and broth microdilution against four Candida species (C. albicans, C. glabrata, C. parapsilosis, C. krusei) |
Why This Matters
This evidence demonstrates that the epoxide functionality of the ligand is not a passive structural feature but directly enables additional biological activity (anticancer selectivity) when incorporated into metal complexes, providing a rationale for choosing this compound over unfunctionalized 1,10-phenanthroline in metallodrug discovery programs.
- [1] Đorđević, I.S.; et al. Silver(I) complexes with 1,10-phenanthroline-based ligands: The influence of epoxide function on the complex structure and biological activity. Inorg. Chim. Acta 2020, 502, 119357. View Source
